molecular formula C17H20N2O6 B2817337 4-(2,5-Dimethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid CAS No. 1025725-27-2

4-(2,5-Dimethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

Cat. No.: B2817337
CAS No.: 1025725-27-2
M. Wt: 348.355
InChI Key: HBYWGNNJAHEIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the core anilino and furan-2-ylmethylamino components. These components are then coupled under specific reaction conditions, often involving the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be designed to minimize waste and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(2,5-Dimethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid may be used to study enzyme-substrate interactions or as a probe in biochemical assays.

Medicine: Potential medical applications include its use as a precursor for pharmaceuticals or as a component in drug delivery systems. Its biological activity may be explored for therapeutic purposes.

Industry: In industry, this compound could be utilized in the development of new materials or as a chemical intermediate in the production of various products.

Mechanism of Action

The mechanism by which 4-(2,5-Dimethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes.

Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used. Further research is needed to elucidate these mechanisms in detail.

Comparison with Similar Compounds

  • 4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid

  • 2-(Furan-2-ylmethylamino)-4-oxobutanoic acid

  • 4-(2,5-Dimethoxyanilino)-2-(furan-2-ylmethylamino)-butanoic acid

Uniqueness: 4-(2,5-Dimethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid is unique due to its specific combination of functional groups and molecular structure

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

4-(2,5-dimethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-23-11-5-6-15(24-2)13(8-11)19-16(20)9-14(17(21)22)18-10-12-4-3-7-25-12/h3-8,14,18H,9-10H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYWGNNJAHEIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC(C(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.